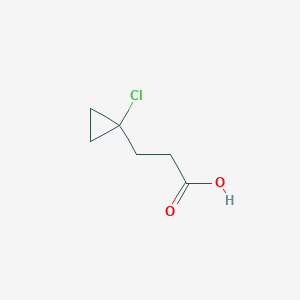

3-(1-Chlorocyclopropyl)propanoic acid

Beschreibung

3-(1-Chlorocyclopropyl)propanoic acid is a chlorinated cyclopropane derivative of propanoic acid, characterized by a cyclopropyl ring substituted with a chlorine atom at the 1-position and a propanoic acid moiety at the 3-position. The cyclopropyl group introduces steric strain and electronic effects, distinguishing it from linear or aromatic-substituted propanoic acids.

Eigenschaften

Molekularformel |

C6H9ClO2 |

|---|---|

Molekulargewicht |

148.59 g/mol |

IUPAC-Name |

3-(1-chlorocyclopropyl)propanoic acid |

InChI |

InChI=1S/C6H9ClO2/c7-6(3-4-6)2-1-5(8)9/h1-4H2,(H,8,9) |

InChI-Schlüssel |

JYFHZKXCCWHXSA-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1(CCC(=O)O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 3-(1-Chlorocyclopropyl)propanoic acid can be achieved through several routes. One common method involves the reaction of cyclopropylcarbinol with thionyl chloride to form 1-chlorocyclopropane. This intermediate is then reacted with acrylonitrile in the presence of a base to yield 3-(1-chlorocyclopropyl)propionitrile. Finally, hydrolysis of the nitrile group under acidic conditions produces 3-(1-Chlorocyclopropyl)propanoic acid.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

3-(1-Chlorocyclopropyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorine atom in the cyclopropyl group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-(1-Chlorocyclopropyl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 3-(1-Chlorocyclopropyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, the chlorine atom in the cyclopropyl group can participate in hydrogen bonding or electrostatic interactions with enzyme active sites, affecting their activity. The exact molecular targets and pathways involved vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

3-Chloropropionic Acid

Structure: Linear 3-chloro substitution on propanoic acid. Key Differences:

- The absence of a cyclopropyl ring reduces steric hindrance and ring strain, enhancing reactivity in nucleophilic substitution reactions.

- Acidity: The electron-withdrawing chlorine in 3-chloropropionic acid increases acidity (pKa ~2.8) compared to unsubstituted propanoic acid (pKa ~4.8). The cyclopropyl group in 3-(1-chlorocyclopropyl)propanoic acid may further modulate acidity due to its electron-withdrawing and steric effects.

- Applications : 3-Chloropropionic acid is widely used in industrial and laboratory settings for synthesizing pharmaceuticals and agrochemicals . The cyclopropyl variant may offer unique reactivity for specialized syntheses.

Isopropyl 3-Chloropropionate

Structure : Ester derivative of 3-chloropropionic acid with an isopropyl group.

Key Differences :

- Reactivity: The ester group (propan-2-yl 3-chloropropanoate) renders this compound less acidic and more lipophilic than 3-(1-chlorocyclopropyl)propanoic acid. It is typically used as an intermediate in polymer and flavor synthesis .

- Stability : The cyclopropyl ring in the target compound may confer greater thermal stability compared to the ester analog.

3-[(3-Chloropropyl)sulfanyl]propanoic Acid

Structure : Features a sulfur atom and a 3-chloropropyl chain.

Key Differences :

- Electronic Effects : The sulfanyl group introduces thioether functionality, which can participate in radical reactions or metal coordination. This contrasts with the cyclopropyl ring, which may engage in ring-opening reactions under acidic or thermal conditions.

- Biological Activity : Sulfur-containing analogs are often explored for antimicrobial or anticancer properties, whereas cyclopropyl derivatives may target enzymes sensitive to strained ring systems .

3-(2-Thienyl)propanoic Acid

Structure : Substituted with a thienyl (aromatic) group.

Key Differences :

- Aromaticity vs. Strain : The thienyl group provides conjugation and aromatic stability, enhancing UV absorption and electrochemical properties. In contrast, the cyclopropyl group’s strain may increase reactivity in [2+1] cycloadditions or polymerizations.

- Applications : Thienyl derivatives are used in organic electronics, while cyclopropyl analogs may serve as rigid building blocks in drug design .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Reactivity: The cyclopropyl group in 3-(1-chlorocyclopropyl)propanoic acid likely undergoes ring-opening under acidic conditions, similar to strained cyclopropane derivatives. This contrasts with linear chloro-substituted acids, which favor nucleophilic displacement .

Biologische Aktivität

3-(1-Chlorocyclopropyl)propanoic acid is a compound of interest in pharmacology and toxicology due to its unique structural features and biological effects. This article reviews the biological activity of this compound, focusing on its toxicity, anti-inflammatory properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-(1-Chlorocyclopropyl)propanoic acid can be represented as follows:

- IUPAC Name : 3-(1-Chlorocyclopropyl)propanoic acid

- Molecular Formula : CHClO

- Molecular Weight : 162.59 g/mol

This compound features a chlorinated cyclopropyl group, which may influence its interaction with biological systems.

Toxicity Studies

Toxicological evaluations are crucial for understanding the safety profile of 3-(1-Chlorocyclopropyl)propanoic acid. Studies have shown that:

- Acute Toxicity : The compound is classified as harmful if swallowed (H302), indicating potential acute toxicity at high doses .

- Organ Toxicity : In long-term studies, the liver and kidneys have been identified as primary target organs. Increased liver weights and enzyme activities were observed in animal models, suggesting hepatotoxicity . Renal effects included tubular degeneration and functional deficits, particularly in male rats .

- Developmental Toxicity : No significant teratogenic effects were noted in developmental studies; however, high doses resulted in toxicity to parental animals .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of 3-(1-Chlorocyclopropyl)propanoic acid derivatives:

- Cytokine Modulation : In vitro experiments demonstrated that certain derivatives significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IFN-γ in peripheral blood mononuclear cells (PBMCs) . For instance, compounds containing this moiety reduced TNF-α levels by approximately 44–60% at optimal concentrations.

- Immunomodulatory Effects : The ability to modulate both innate and adaptive immune responses was observed, with some derivatives enhancing IL-10 production, which could be beneficial for chronic inflammatory conditions .

Case Studies and Research Findings

Several research studies have investigated the biological activity of related compounds or derivatives:

- Study on Cytotoxicity : A study evaluated various derivatives of propanoic acid in cancer cell lines, revealing that some compounds exhibited selective cytotoxicity against A549 lung cancer cells while sparing non-cancerous Vero cells .

- Antioxidant Properties : Another investigation into related compounds demonstrated promising antioxidant activities, which could enhance their therapeutic potential against oxidative stress-related diseases .

- Comparative Analysis : A comparative analysis of related compounds indicated that modifications to the cyclopropyl group could significantly alter biological activity, emphasizing the importance of structural variations in drug design.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the critical safety considerations for handling 3-(1-chlorocyclopropyl)propanoic acid in laboratory settings?

- Methodological Answer :

- Handling Precautions : Avoid inhalation, skin/eye contact, and dust generation. Use fume hoods for ventilation and wear nitrile gloves (EN 374 standard), chemical-resistant lab coats, and safety goggles. Immediately remove contaminated clothing and wash affected skin with soap and water .

- Storage : Store in airtight containers at <20°C, away from heat, sunlight, and oxidizers. Ensure the workspace is dry and equipped with emergency showers/eyewash stations .

- First Aid : For inhalation, move to fresh air; for skin/eye exposure, rinse thoroughly with water for ≥15 minutes. Seek medical attention and provide the safety data sheet to healthcare providers .

Q. What synthetic strategies are recommended for introducing the 1-chlorocyclopropyl moiety into propanoic acid derivatives?

- Methodological Answer :

- Cyclopropanation : Use [2+1] cycloaddition with dichlorocarbene (generated from chloroform and a strong base like NaOH) to form the cyclopropane ring. Optimize reaction conditions (e.g., phase-transfer catalysts) to enhance yield .

- Post-Functionalization : After synthesizing cyclopropane-containing intermediates, introduce the carboxylic acid group via oxidation of a propanol derivative or hydrolysis of nitriles. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) .

Q. How can researchers characterize 3-(1-chlorocyclopropyl)propanoic acid using spectroscopic methods?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Look for cyclopropane protons as a multiplet near δ 1.2–1.5 ppm. The carboxylic acid proton (if present) appears as a broad peak at δ 10–12 ppm.

- ¹³C NMR : The cyclopropane carbons resonate at δ 15–25 ppm, while the carbonyl carbon (COOH) appears at δ 170–175 ppm.

- GC-MS : Use electron ionization (EI) to fragment the molecule. Key fragments include m/z 108 (C3H5ClO2⁺) and m/z 63 (cyclopropane-Cl⁺). Compare with libraries like NIST or HMDB for validation .

Advanced Research Questions

Q. How do substituents on the cyclopropane ring influence the acidity and reactivity of 3-(1-chlorocyclopropyl)propanoic acid?

- Methodological Answer :

- Acidity Trends : The electron-withdrawing chlorine on the cyclopropane ring increases acidity (lower pKa) by stabilizing the deprotonated form. Compare with analogs (e.g., 3-(4-chlorophenyl)propanoic acid, pKa 4.61) to assess substituent effects .

- Reactivity : The strained cyclopropane ring enhances susceptibility to ring-opening reactions. For example, nucleophilic attack at the chlorinated carbon can yield open-chain derivatives. Monitor via kinetic studies (UV-Vis or IR spectroscopy) .

Q. What metabolic pathways are implicated in the biodegradation of 3-(1-chlorocyclopropyl)propanoic acid?

- Methodological Answer :

- Phase I Metabolism : Cytochrome P450 enzymes may oxidize the cyclopropane ring, forming epoxides or diols. Use LC-MS/MS to detect metabolites like 3-(1-hydroxycyclopropyl)propanoic acid .

- Phase II Conjugation : Sulfation or glucuronidation of hydroxylated metabolites occurs, as seen in structurally similar compounds (e.g., 3-[3-(sulfooxy)phenyl]propanoic acid in fecal samples). Employ enzymatic assays with liver microsomes to identify conjugates .

Q. How can researchers resolve contradictions in reported reaction yields for cyclopropane-containing carboxylic acids?

- Methodological Answer :

- Variable Control : Optimize reaction parameters (temperature, solvent polarity, catalyst loading). For example, dichlorocarbene generation efficiency varies with base strength (e.g., NaOH vs. KOH) .

- Analytical Validation : Use internal standards (e.g., deuterated analogs) in GC-MS or HPLC to quantify yields accurately. Cross-validate with ¹H NMR integration for unreacted starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.